3-Chloro-5-cyano-4-hydroxybenzoic acid
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Overview
Description
3-Chloro-5-cyano-4-hydroxybenzoic acid is an organic compound with the molecular formula C8H4ClNO3 It is a derivative of benzoic acid, featuring a chloro group, a cyano group, and a hydroxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyano-4-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of 4-hydroxybenzoic acid followed by nitration and subsequent reduction to introduce the cyano group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and nitrating agents like nitric acid and sulfuric acid. The reduction step can be achieved using reagents like sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyano-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-5-cyano-4-oxobenzoic acid.
Reduction: 3-Chloro-5-amino-4-hydroxybenzoic acid.
Substitution: 3-Amino-5-cyano-4-hydroxybenzoic acid or 3-Thio-5-cyano-4-hydroxybenzoic acid.
Scientific Research Applications
3-Chloro-5-cyano-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyano-4-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity. The compound may also inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Lacks the cyano group, making it less versatile in certain chemical reactions.
5-Cyano-4-hydroxybenzoic acid:
3-Chloro-5-hydroxybenzoic acid: Lacks the cyano group, limiting its use in certain synthetic pathways.
Uniqueness
3-Chloro-5-cyano-4-hydroxybenzoic acid is unique due to the presence of both chloro and cyano groups, which confer distinct chemical properties. This combination allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these functional groups.
Properties
IUPAC Name |
3-chloro-5-cyano-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-6-2-4(8(12)13)1-5(3-10)7(6)11/h1-2,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHVKAWWDZHMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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